molecular formula C10H9NO3 B1323092 6-(But-2-yn-1-yloxy)nicotinic acid

6-(But-2-yn-1-yloxy)nicotinic acid

Cat. No. B1323092
M. Wt: 191.18 g/mol
InChI Key: PHGYJFHIKMQOLR-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 38% yield starting from ethyl 6-chloronicotinate and 2-butyn-1-ol; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.61-8.76 (m, 1 H), 8.03-8.23 (m, 1 H), 6.83-6.98 (m, 1 H), 4.94-5.05 (m, 2 H), 1.74-1.91 (m, 3 H); MS (ESI) m/z 192[M+H+], m/z 190[M−H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][N:3]=1.[CH2:13]([OH:17])[C:14]#[C:15][CH3:16]>>[CH2:13]([O:17][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1)[C:14]#[C:15][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#CC)OC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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